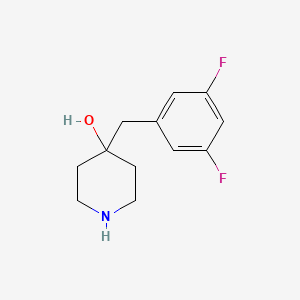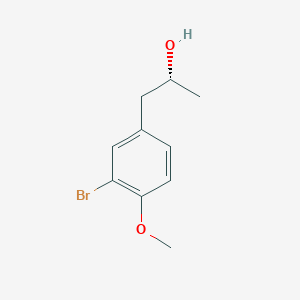
(R)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol is a chiral organic compound with the molecular formula C10H13BrO2 It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a hydroxyl group on the propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylpropan-2-ol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Resolution: The racemic mixture of the brominated product is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.
Industrial Production Methods
Industrial production of ®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol may involve large-scale bromination and resolution processes, optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated alcohols
Substitution: Formation of azides, nitriles, or other substituted products
科学的研究の応用
®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity for these targets. The hydroxyl group on the propanol chain can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
類似化合物との比較
Similar Compounds
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Bromo-4-methoxyphenyl)ethanol: A related compound with a shorter carbon chain.
1-(3-Bromo-4-methoxyphenyl)propan-1-ol: A positional isomer with the hydroxyl group on the first carbon.
Uniqueness
®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol is unique due to its specific stereochemistry, which can result in distinct biological activity and interactions compared to its enantiomers and positional isomers
特性
分子式 |
C10H13BrO2 |
|---|---|
分子量 |
245.11 g/mol |
IUPAC名 |
(2R)-1-(3-bromo-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3/t7-/m1/s1 |
InChIキー |
MLUIEVHNSQKXOG-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)Br)O |
正規SMILES |
CC(CC1=CC(=C(C=C1)OC)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


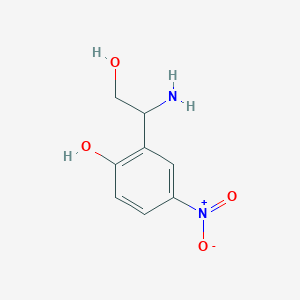

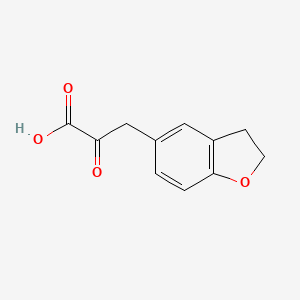
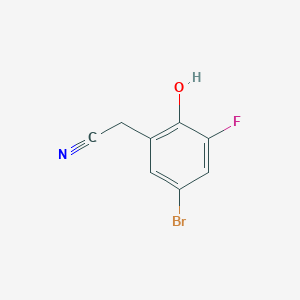
![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)


![Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13598644.png)
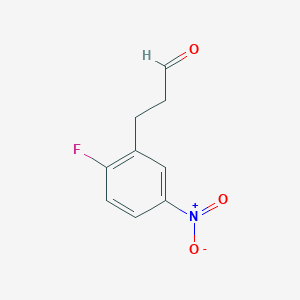
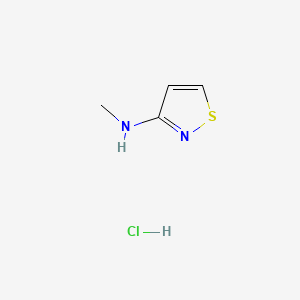
![rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)

